1-(5-Bromofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine
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Overview
Description
The compound “1-(5-Bromofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine” is a synthetic organic molecule that features a combination of heterocyclic structures
Mechanism of Action
Thiadiazole derivatives
Thiadiazole is a type of heterocyclic compound that contains a five-membered ring with two nitrogen atoms and one sulfur atom . Thiadiazole derivatives have been studied for their wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects . Therefore, it’s possible that “(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(5-bromofuran-2-yl)methanone” might interact with biological targets in a way that produces similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-(5-Bromofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 1,3,4-thiadiazole ring: This can be achieved through the cyclization of thiosemicarbazide with an appropriate acid chloride.
Attachment of the piperidine ring: The thiadiazole derivative can be reacted with piperidine under basic conditions to form the piperidin-1-yl derivative.
Introduction of the furan ring: The final step involves the bromination of furan followed by coupling with the piperidin-1-yl derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions could target the thiadiazole ring, potentially leading to the formation of thiadiazoline derivatives.
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be used as a probe to study the function of specific enzymes or receptors. Its heterocyclic structure could interact with biological macromolecules in unique ways.
Medicine
Potential medicinal applications include the development of new drugs. The compound’s structure suggests it could be a candidate for screening in drug discovery programs, particularly for targeting diseases involving oxidative stress or inflammation.
Industry
In industrial applications, the compound could be used in the development of new materials with specific electronic or optical properties. Its unique combination of rings may impart desirable characteristics to polymers or other materials.
Comparison with Similar Compounds
Similar Compounds
- (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(5-chlorofuran-2-yl)methanone
- (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(5-methylfuran-2-yl)methanone
- (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(5-nitrofuran-2-yl)methanone
Uniqueness
The uniqueness of “1-(5-Bromofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine” lies in the presence of the bromine atom on the furan ring. This allows for further functionalization through substitution reactions, providing a versatile platform for the synthesis of a wide range of derivatives.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O3S/c13-10-2-1-9(19-10)11(17)16-5-3-8(4-6-16)18-12-15-14-7-20-12/h1-2,7-8H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCMVCCHGQAYFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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